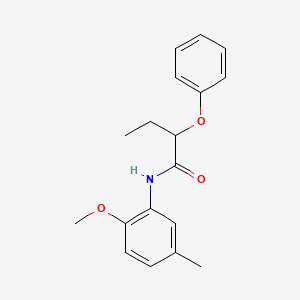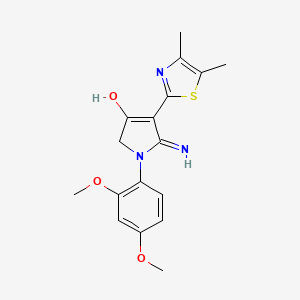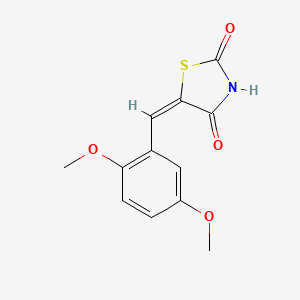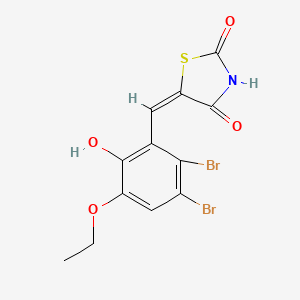![molecular formula C15H14N4O B6074494 N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)
N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family . Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The synthetic methodology is simpler and greener compared to other methods . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .Molecular Structure Analysis
The molecular formula of this compound is C16H15N3O . The average mass is 265.310 Da and the monoisotopic mass is 265.121521 Da . The structure of the compound is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which can be adjusted by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs favor large absorption/emission intensities as a result of the ICT to/from this ring .Mécanisme D'action
Target of Action
The primary target of N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . The molecular docking simulation confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, particularly in cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, this compound has been reported to have a relatively low toxicity profile, making it a promising candidate for further development. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging and requires specialized equipment and expertise. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several potential future directions for research on N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Moreover, the optimization of the synthesis method for this compound could lead to improved yields and purity, making it more accessible for research and development. Finally, the development of new derivatives of this compound with improved pharmacological properties could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with guanidine carbonate. The product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to improve the yield and purity of this compound.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In particular, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have potential as a therapeutic agent for viral infections, such as influenza and hepatitis C.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-4-5-11(2)13(8-10)18-15(20)12-9-17-19-7-3-6-16-14(12)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLUBGDQZKJAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C3N=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6074431.png)


![5-benzyl-2-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B6074448.png)
![N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6074450.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)

![methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)


![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6074517.png)
